O=C(O)C(O)COC(C=CC=C1)=C1C
. This provides a way to represent the structure of the molecule in text format. 2-Hydroxy-3-(2-methylphenoxy)propanoic acid, also known as 2-(3-methylphenoxy)propanoic acid, is an organic compound characterized by its molecular formula . This compound is a derivative of propanoic acid, wherein a hydroxyl group and a 2-methylphenoxy group are attached to the propanoic acid backbone. It has garnered attention due to its potential applications in various fields, including organic synthesis and medicinal chemistry.
The compound can be synthesized from readily available starting materials, such as 3-methylphenol and propanoic acid derivatives. The synthesis methods typically involve esterification reactions under specific conditions to yield the desired product.
2-Hydroxy-3-(2-methylphenoxy)propanoic acid is classified under carboxylic acids due to the presence of the carboxylic functional group. It also falls under the category of phenolic compounds owing to the presence of the phenoxy group.
The synthesis of 2-hydroxy-3-(2-methylphenoxy)propanoic acid can be achieved through several methods:
The molecular structure of 2-hydroxy-3-(2-methylphenoxy)propanoic acid can be represented as follows:
2-Hydroxy-3-(2-methylphenoxy)propanoic acid can participate in various chemical reactions:
The mechanism of action for 2-hydroxy-3-(2-methylphenoxy)propanoic acid involves its interaction with biological systems, particularly in enzyme inhibition or receptor binding assays. It may act as a ligand that modulates enzymatic activity or cellular signaling pathways, contributing to its potential therapeutic effects in medicinal chemistry.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2